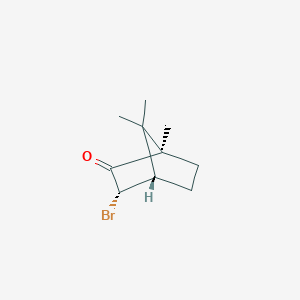
(4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine, also known as 4-FBEA, is a substituted amine compound with a wide range of applications in scientific research. This compound has the ability to interact with various molecules and has been used in many experiments to study its effects on biochemical and physiological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway of (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine involves the conversion of 4-fluorobenzaldehyde to the corresponding benzyl alcohol, followed by reductive amination with phenethylamine. The benzyl alcohol is then deprotected to yield the final product.
Starting Materials
4-fluorobenzaldehyde, phenethylamine, sodium borohydride, hydrochloric acid, sodium hydroxide, acetic acid, sodium acetate, ethyl acetate, magnesium sulfate
Reaction
Step 1: Conversion of 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol using sodium borohydride as a reducing agent and acetic acid as a solvent., Step 2: Protection of the alcohol group using hydrochloric acid and sodium acetate to form 4-fluorobenzyl acetate., Step 3: Reductive amination of 4-fluorobenzyl acetate with phenethylamine using sodium borohydride as a reducing agent and hydrochloric acid as a catalyst to form (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine., Step 4: Deprotection of the benzyl acetate group using sodium hydroxide to yield the final product., Step 5: Purification of the product using ethyl acetate and magnesium sulfate.
科学研究应用
(4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine has been used in a wide range of scientific research applications, including drug design, drug metabolism studies, and enzyme inhibition studies. It has also been used to study the effects of various drugs on the human body, as well as to study the effects of different environmental conditions on biochemical and physiological processes. In addition, (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine has been used in experiments to study the effects of various drugs on the nervous system, as well as to study the effects of different environmental conditions on the nervous system.
作用机制
(4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine acts as an agonist at both the 5-HT1A and 5-HT2A serotonin receptors. It has also been shown to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine has been shown to act as a partial agonist at the mu opioid receptor, which is involved in the regulation of pain and reward.
生化和生理效应
(4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. It has also been shown to reduce anxiety and improve cognitive performance. In addition, (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine has been shown to reduce inflammation and improve the function of the immune system.
实验室实验的优点和局限性
The main advantage of using (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine in lab experiments is that it is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a wide range of applications in scientific research. However, there are some limitations to using (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine in lab experiments. For example, it is relatively expensive and may not be available in all countries. In addition, it is not always possible to accurately measure the concentration of (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine in a solution, which can lead to inaccurate results.
未来方向
There are many potential future directions for the use of (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine in scientific research. For example, it could be used to study the effects of different environmental conditions on biochemical and physiological processes. In addition, it could be used to study the effects of different drugs on the human body, as well as to study the effects of different environmental conditions on the nervous system. It could also be used to study the effects of different drugs on the immune system, as well as to study the effects of different environmental conditions on the immune system. Finally, it could be used to study the effects of different drugs on the cardiovascular system, as well as to study the effects of different environmental conditions on the cardiovascular system.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-12(14-5-3-2-4-6-14)17-11-13-7-9-15(16)10-8-13/h2-10,12,17H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJNHKWTWTXYLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374574 |
Source


|
| Record name | N-[(4-Fluorophenyl)methyl]-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine | |
CAS RN |
356531-62-9 |
Source


|
| Record name | N-[(4-Fluorophenyl)methyl]-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-bromophenyl)carbamothioyl]benzamide](/img/structure/B185475.png)



![N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B185481.png)

![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)



